Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide
Overview
Description
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a complex organic compound characterized by its unique structure, which includes pyridine, pyrrolidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as pyridine and pyrimidine derivatives, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Cyclization reactions: These reactions are used to form the pyrimidine and pyrrolidine rings, which are crucial components of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may exhibit similar chemical and biological properties.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in similar applications.
Pyrrolidine derivatives: These compounds include the pyrrolidine ring and may have comparable reactivity and biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-2-6-18(7-3-1)25-15-17-14-19(24-12-4-5-13-24)23-20(22-17)16-8-10-21-11-9-16/h1-3,6-11,14H,4-5,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLPINNWTZJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.